
3-氨基-5-甲氧基苯酚
概述
描述
3-Amino-5-methoxyphenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the third position and a methoxy group at the fifth position on the benzene ring
科学研究应用
3-Amino-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methoxyphenolic compounds, which include 3-amino-5-methoxyphenol, have been reported to exhibit anti-inflammatory activity in human airway cells . This suggests that these compounds may interact with inflammatory pathways and their associated targets.
Mode of Action
Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, suggesting that they may act by modulating inflammatory responses .
Biochemical Pathways
Methoxylated aromatic compounds, including 3-Amino-5-methoxyphenol, are involved in various biochemical pathways. They are components of lignin, the second most abundant biopolymer on Earth, and are transformed by anaerobic microorganisms through diverse biochemical mechanisms . The transformation of these compounds probably plays a more significant role in the global carbon cycle than previously supposed .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the production of multiple inflammatory mediators, suggesting that they may have potential therapeutic applications as novel anti-inflammatory agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-methoxyphenol. For instance, the degradation of phenols and substituted phenols, including 3-Amino-5-methoxyphenol, can occur both in water and in the air . The degradation rates are influenced by environmental conditions, such as temperature, pH, and the presence of other substances . In addition, the composition of the gut microbiota, which can be influenced by diet and other factors, can affect the metabolism of methoxylated aromatic compounds .
生化分析
Biochemical Properties
It is known that this compound can be useful in the preparation of selective 2-naphthamidine inhibitors of urokinase . It can also be useful in the preparation of indole derivatives as dengue virus inhibitors
Cellular Effects
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, and that it may have threshold effects and potentially toxic or adverse effects at high doses
Metabolic Pathways
It is known that the compound can interact with certain enzymes or cofactors, and that it may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound may interact with certain transporters or binding proteins, and that it may have effects on its localization or accumulation
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyphenol typically involves the nitration of 3-methoxyphenol followed by reduction. The process begins with the nitration of 3-methoxyphenol using a mixture of nitric acid and sulfuric acid to yield 3-nitro-5-methoxyphenol. This intermediate is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to produce 3-Amino-5-methoxyphenol.
Industrial Production Methods: In an industrial setting, the production of 3-Amino-5-methoxyphenol can be scaled up by optimizing the reaction conditions. The nitration step can be carried out in large reactors with controlled temperature and stirring to ensure uniformity. The reduction step can be performed using catalytic hydrogenation, which offers a more efficient and environmentally friendly alternative to traditional reduction methods.
化学反应分析
Types of Reactions: 3-Amino-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Formation of 3-nitroso-5-methoxyphenol or 3-nitro-5-methoxyphenol.
Reduction: Formation of 3-amino-5-methoxyphenol or its derivatives.
Substitution: Formation of halogenated derivatives of 3-Amino-5-methoxyphenol.
相似化合物的比较
3-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
3-Amino-2-methoxyphenol: Similar structure but with the methoxy group at the second position.
4-Amino-5-methoxyphenol: Similar structure but with the amino group at the fourth position.
Uniqueness: 3-Amino-5-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and biological activity
属性
IUPAC Name |
3-amino-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTCFIIXWWUIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162155-27-3 | |
| Record name | 3-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

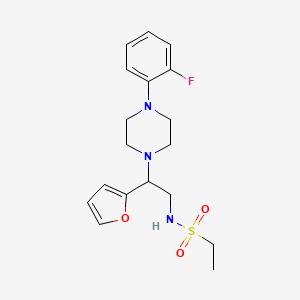

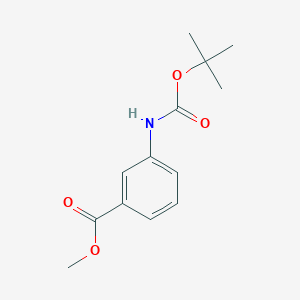
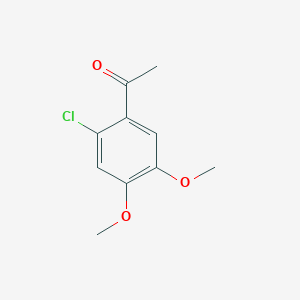
![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)
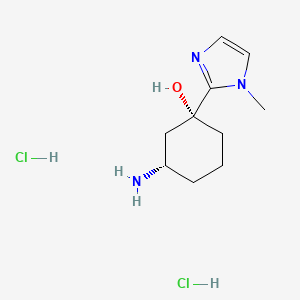
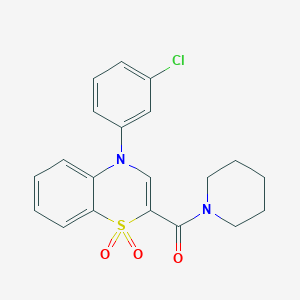
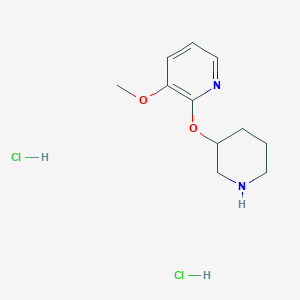
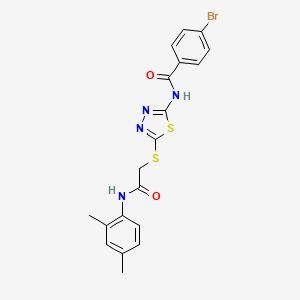
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
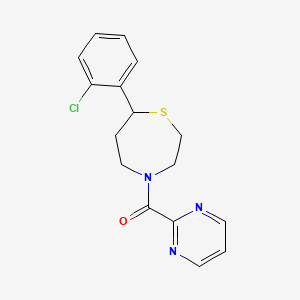
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)
